4-Methyldiphenylamine
Overview
Description
4-Methyldiphenylamine, also known as N-phenyl-p-toluidine, is an organic compound with the molecular formula C13H13N. It is a derivative of aniline, where the amino group is substituted with a phenyl group and a methyl group at the para position. This compound is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyldiphenylamine can be synthesized through several methods. One common method involves the reaction of p-toluidine with bromobenzene in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of nitro compounds. For instance, p-nitrotoluene can be reduced to p-toluidine, which is then reacted with aniline in the presence of a suitable catalyst to produce the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyldiphenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Oxidation: Nitrobenzenes and nitrosobenzenes.
Reduction: Primary and secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-Methyldiphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers for plastics
Mechanism of Action
The mechanism of action of 4-Methyldiphenylamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins and nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound of 4-Methyldiphenylamine, with a simpler structure lacking the phenyl and methyl substitutions.
N-methyl-p-toluidine: Similar in structure but with a methyl group instead of a phenyl group.
N-phenyl-o-toluidine: An isomer with the methyl group at the ortho position instead of the para position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
4-methyl-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHYMXKKEXDUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060724 | |
Record name | Benzenamine, 4-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-84-8 | |
Record name | 4-Methyldiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenyl-p-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-methyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENYL-P-TOLUIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQZ8N5BSL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions 4-Methyldiphenylamine undergoes in the presence of strong Lewis acids?
A1: this compound, when reacted with an excess of aluminium chloride at high temperatures (140-180°C), undergoes interesting rearrangements. Primarily, it converts to this compound and potentially forms complex mixtures depending on the starting acyl derivative. [, ]. For example, N-benzoyl-4-methyldiphenylamine, when subjected to these conditions, yields only this compound. []. This suggests a deacylation reaction is favored under these conditions.
Q2: Can this compound be a product of reactions involving nitroso compounds?
A2: Yes, this compound is one of the products formed in the reaction between p-nitrosotoluene and phenylhydrazine. This reaction also yields 4,4′-azoxytoluene, benzene, and nitrogen gas. []. The mechanism likely involves complex redox processes and the formation of intermediate species.
Q3: Are there any known synthetic applications of this compound?
A3: Yes, this compound serves as a key starting material in the synthesis of phentolamine mesylate, a compound with pharmaceutical applications. []. The synthesis involves a condensation reaction with chloromethylimidazoline hydrochloride, followed by several steps to yield the final product.
Q4: How is this compound used in the context of analytical chemistry?
A4: this compound plays a crucial role in quantitative online NMR spectroscopy. It is used as a model compound for developing artificial neural network training data to predict reactant concentrations during chemical synthesis. Researchers utilize low-field NMR spectra (43 MHz) obtained from the continuous synthesis of Nitro-4’-methyldiphenylamine (MNDPA), a derivative of this compound. []. This data helps in understanding reaction kinetics and optimizing reaction conditions.
Q5: What is the role of 4-Nitro-4’-methyldiphenylamine-2-sulfonic acid in amino acid analysis?
A5: This sulfonic acid derivative of this compound is particularly noteworthy for its ability to form a sparingly soluble salt with I-isoleucine. This property distinguishes it from other amino acids like I-leucine and I-phenylalanine. []. Therefore, it holds potential as a reagent for the isolation and determination of isoleucine.
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